Metronidazole is an antibiotic that has activity against anaerobic bacteria and protozoa including T. vaginalis, E. histolytica, G. lamblia, C. difficile, and H. pylori. It reduces the growth of E. coli in vitro (MIC = 128 mg/L under anaerobic conditions). In vivo, metronidazole reduces viable counts of B. fragilis in a rabbit model of infection. Formulations containing metronidazole have been used in the treatment of various infections including H. pylori and C. difficile.
Metronidazole is an antibacterial and antiprotozoal drug. It is commonly used to treat a condition called amebiasis. Amebiasis can cause diarrhea in people with HIV/AIDS. If the amebiasis is severe or does not respond to treatment with metronidazole alone, iodoquinol or diloxanide furoate may be added. Another intestinal condition called giardiasis is also treated with metronidazole. Other conditions that this drug may be prescribed to treat are trichomoniasis, anaerobic bacterial infections, bacterial vaginosis, Helicobacter pylori and antibiotic-associated diarrhea and colitis. Preparations of metronidazole have been used with some success in treating the skin inflammations and eruptions caused by rosacea.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Metronidazole is a 5-nitroimidazole derivative that is an effective agent against the diseases caused by anaerobic protozoa and bacteria. It is known to exert radio-sensitizing impact on hypoxic tumour cells.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Chemical structure: imidazole
Metronidazole is a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities. Although its mechanism of action is not fully elucidated, un-ionized metronidazole is readily taken up by obligate anaerobic organisms and is subsequently reduced by low-redox potential electron-transport proteins to an active, intermediate product. Reduced metronidazole causes DNA strand breaks, thereby inhibiting DNA synthesis and bacterial cell growth.
Metronidazole is a member of the class of imidazoles substituted at C-1, -2 and -5 with 2-hydroxyethyl, nitro and methyl groups respectively. It has activity against anaerobic bacteria and protozoa, and has a radiosensitising effect on hypoxic tumour cells. It may be given by mouth in tablets, or as the benzoate in an oral suspension. The hydrochloride salt can be used in intravenous infusions. Metronidazole is a prodrug and is selective for anaerobic bacteria due to their ability to intracellularly reduce the nitro group of metronidazole to give nitroso-containing intermediates. These can covalently bind to DNA, disrupting its helical structure, inducing DNA strand breaks and inhibiting bacterial nucleic acid synthesis, ultimately resulting in bacterial cell death. It has a role as an antitrichomonal drug, a prodrug, an antibacterial drug, an antimicrobial agent, an antiparasitic agent, a xenobiotic, an environmental contaminant and a radiosensitizing agent. It is a member of imidazoles, a C-nitro compound and a primary alcohol. It is a conjugate base of a metronidazole(1+).
Metronidazole, also known as flagyl or metrogel, belongs to the class of organic compounds known as nitroimidazoles. Nitroimidazoles are compounds containing an imidazole ring which bears a nitro group. Metronidazole is a drug which is used for the treatment of anaerobic infections and mixed infections, surgical prophylaxis requiring anaerobic coverage, clostridium difficile-associated diarrhea and colitis, helicobacter pylori infection and duodenal ulcer disease, bacterial vaginosis, giardia lamblia gastro-enteritis, amebiasis caused by entamoeba histolytica, acne rosacea (topical treatment), and trichomonas infections. Metronidazole exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Metronidazole has been detected in multiple biofluids, such as urine and blood. Within the cell, metronidazole is primarily located in the cytoplasm. Metronidazole can be converted into metronidazole benzoate. Metronidazole is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.